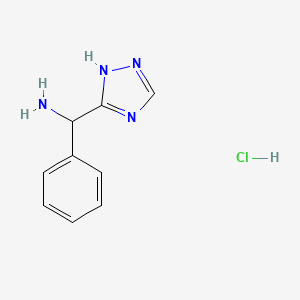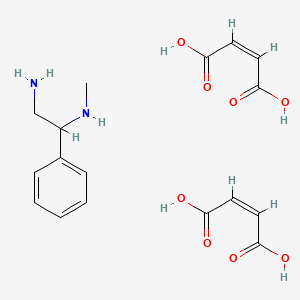
2-Chloro-5-hydroxybenzenesulfonamide
描述
2-Chloro-5-hydroxybenzenesulfonamide is an organic compound with the molecular formula C₆H₆ClNO₃S. It is a derivative of benzenesulfonamide, characterized by the presence of a chlorine atom and a hydroxyl group on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .
作用机制
Target of Action
The primary target of 2-Chloro-5-hydroxybenzenesulfonamide is the enzyme carbonic anhydrase . Carbonic anhydrase is a zinc-containing metalloenzyme that plays a crucial role in the rapid conversion of carbon dioxide and water into bicarbonate and protons .
Mode of Action
This compound interacts with carbonic anhydrase by forming a coordination bond between the negatively charged nitrogen of its alkylated amino group and the zinc ion in the active site of the enzyme . This binding reaction is linked to the deprotonation of the amino group and protonation of the zinc-bound hydroxide .
Biochemical Pathways
The binding of this compound to carbonic anhydrase affects the enzyme’s ability to catalyze the hydration of carbon dioxide . This can impact various biochemical pathways where carbonic anhydrase plays a role, including the regulation of pH and fluid balance in the body .
Pharmacokinetics
It is known that the compound has high leachability, suggesting it may be readily absorbed and distributed in the body .
Result of Action
The binding of this compound to carbonic anhydrase inhibits the enzyme’s activity, which can lead to alterations in pH and fluid balance at the cellular level
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s high leachability suggests that it could be easily transported away from its site of action under certain environmental conditions . .
生化分析
Biochemical Properties
It is known that sulfonamides, a group of compounds to which 2-Chloro-5-hydroxybenzenesulfonamide belongs, can bind to carbonic anhydrases, zinc-containing metalloenzymes, with high affinity . This binding occurs through the formation of a coordination bond between the negatively charged amino group of the sulfonamide and the zinc ion, along with hydrogen bonds and hydrophobic contacts with other parts of the enzyme molecule .
Molecular Mechanism
It is known that sulfonamides, including this compound, can inhibit the activity of carbonic anhydrases by binding to the active site of these enzymes . This binding can lead to changes in gene expression and other cellular processes .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been studied yet .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-hydroxybenzenesulfonamide typically involves the chlorination of 5-hydroxybenzenesulfonamide. One common method includes the reaction of 5-hydroxybenzenesulfonamide with thionyl chloride (SOCl₂) in the presence of a suitable solvent like dichloromethane. The reaction is carried out under reflux conditions, leading to the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
2-Chloro-5-hydroxybenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding sulfonic acids or other derivatives.
Reduction Reactions: The compound can undergo reduction reactions to form different reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in a suitable solvent.
Oxidation Reactions: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation reactions can produce sulfonic acids .
科学研究应用
2-Chloro-5-hydroxybenzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
相似化合物的比较
Similar Compounds
- 2-Chloro-4-hydroxybenzenesulfonamide
- 2-Chloro-3-hydroxybenzenesulfonamide
- 2-Chloro-6-hydroxybenzenesulfonamide
Uniqueness
2-Chloro-5-hydroxybenzenesulfonamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its position of the chlorine and hydroxyl groups influences its reactivity and interactions with other molecules, making it valuable for specific applications .
属性
IUPAC Name |
2-chloro-5-hydroxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO3S/c7-5-2-1-4(9)3-6(5)12(8,10)11/h1-3,9H,(H2,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYUYTAYUAHUNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)S(=O)(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86093-06-3 | |
| Record name | 2-chloro-5-hydroxybenzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-chloro-N-{[3-fluoro-4-(morpholin-4-yl)phenyl]methyl}acetamide](/img/structure/B1430076.png)
![methyl 2-(6-chloro-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1430078.png)
![5,6-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1430080.png)
![{[4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}amine hydrochloride](/img/structure/B1430084.png)

![1-{1,4-Dioxaspiro[4.6]undecan-2-ylmethyl}guanidine hydroiodide](/img/structure/B1430088.png)


![4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethanol](/img/structure/B1430092.png)
![6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid](/img/structure/B1430093.png)
![[[5-(2,4-Difluorophenyl)isoxazol-3-YL]methyl]amine hydrochloride](/img/structure/B1430094.png)
![Ethyl [(2,2-difluoroethyl)carbamoyl]formate](/img/structure/B1430095.png)
